Hexahydro vs. Tetrahydro Scaffold: Topological Polar Surface Area Comparison
The fully saturated hexahydro scaffold of the target compound yields a topological polar surface area (TPSA) of 37 Ų, compared to 40.3 Ų for the tetrahydro analog 2-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine . This 3.3 Ų reduction in TPSA, driven by the absence of the thiophene ring double bond, may confer improved passive membrane permeability for any derived lead compounds, as TPSA values below 60 Ų are generally associated with favorable oral absorption and blood-brain barrier penetration .
| Evidence Dimension | Topological Polar Surface Area (TPSA, Ų) |
|---|---|
| Target Compound Data | 37 Ų |
| Comparator Or Baseline | 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS 226386-47-6): TPSA = 40.3 Ų |
| Quantified Difference | 3.3 Ų (absolute reduction of 8.2%) |
| Conditions | Predicted TPSA values from standardized computational models (ChemSpider ACD/Labs Percepta for target; PubChem XLogP3-derived TPSA for comparator) |
Why This Matters
A lower TPSA indicates a higher intrinsic permeability, which is a critical selection criterion when the goal is to develop CNS-penetrant tool compounds or orally bioavailable leads.
